molecular formula C16H20ClNO3 B12748536 Pyridine, 2-chloro-5-(4-cyclohexyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)- CAS No. 112731-77-8

Pyridine, 2-chloro-5-(4-cyclohexyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)-

Cat. No.: B12748536
CAS No.: 112731-77-8
M. Wt: 309.79 g/mol
InChI Key: BFKSLUDWEFYJKU-UHFFFAOYSA-N
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Description

Pyridine, 2-chloro-5-(4-cyclohexyl-2,6,7-trioxabicyclo(222)oct-1-yl)- is a complex organic compound that features a pyridine ring substituted with a chlorine atom and a unique trioxabicyclo octane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2-chloro-5-(4-cyclohexyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)- typically involves multi-step organic reactions. One common approach is to start with the chlorination of pyridine to obtain 2-chloropyridine. This intermediate is then subjected to a series of reactions to introduce the trioxabicyclo octane moiety. The reaction conditions often involve the use of strong bases, solvents like dichloromethane, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2-chloro-5-(4-cyclohexyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)- can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in redox reactions, where the pyridine ring or the trioxabicyclo moiety may be oxidized or reduced under specific conditions.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for forming carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted pyridines, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

Pyridine, 2-chloro-5-(4-cyclohexyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Pyridine, 2-chloro-5-(4-cyclohexyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)- involves its interaction with specific molecular targets. The chlorine atom and the trioxabicyclo moiety can participate in various binding interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyridine: A simpler analog with only a chlorine substituent on the pyridine ring.

    Cyclohexylpyridine: A compound with a cyclohexyl group attached to the pyridine ring.

    Trioxabicyclo Octane Derivatives: Compounds with similar trioxabicyclo moieties but different substituents on the pyridine ring.

Uniqueness

Pyridine, 2-chloro-5-(4-cyclohexyl-2,6,7-trioxabicyclo(222)oct-1-yl)- is unique due to the combination of its substituents, which confer distinct chemical and biological properties

Properties

CAS No.

112731-77-8

Molecular Formula

C16H20ClNO3

Molecular Weight

309.79 g/mol

IUPAC Name

2-chloro-5-(4-cyclohexyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)pyridine

InChI

InChI=1S/C16H20ClNO3/c17-14-7-6-13(8-18-14)16-19-9-15(10-20-16,11-21-16)12-4-2-1-3-5-12/h6-8,12H,1-5,9-11H2

InChI Key

BFKSLUDWEFYJKU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C23COC(OC2)(OC3)C4=CN=C(C=C4)Cl

Origin of Product

United States

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